molecular formula C12H12O2 B160810 2,3-Dimethoxynaphthalene CAS No. 10103-06-7

2,3-Dimethoxynaphthalene

Cat. No. B160810
CAS RN: 10103-06-7
M. Wt: 188.22 g/mol
InChI Key: XYRPWXOJBNGTMX-UHFFFAOYSA-N
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Description

2,3-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxynaphthalene consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as C10H6(OCH3)2 .


Physical And Chemical Properties Analysis

2,3-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 295.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.4±3.0 kJ/mol and a flash point of 120.7±19.4 °C . The index of refraction is 1.584 .

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) : 2,7-Dimethoxynaphthalene (DMN), a compound closely related to 2,3-Dimethoxynaphthalene, has been proposed as a matrix for MALDI tandem time-of-flight experiments, particularly for investigating the structure of polymetallic porphyrins. DMN is noted for producing molecular radical cations and diagnostic fragments, offering advantages over traditional matrices in analyzing labile species like zinc porphyrinate complexes (Aiello et al., 2004).

  • Synthesis Applications : 2,6-Dimethoxynaphthalene, synthesized using 2,6-dihydroxynaphthalene as a raw material, demonstrates the potential for the creation of highly pure and crystalline dimethoxynaphthalene derivatives. These compounds find applications in various organic synthesis processes (W. Dong-sheng, 2004).

  • Sulfonation Studies : Research on 2,3-Dimethoxynaphthalene (2,3-DMON) and its derivatives has revealed insights into sulfonation mechanisms. These studies have included the examination of monoprotonated oxonium cations and quinonoid dications of DMONs, offering a deeper understanding of sulfonation rates and substituent effects (Cisak, Kusztal, & Brzezińska, 2001).

  • Charge Transfer and Photochemistry : The interaction of 2,3-Dimethoxynaphthalene with various π-acceptors has been studied, particularly focusing on its excited singlet states. These studies have helped understand the charge transfer dynamics and the formation of charge transfer complexes in different solvents, which is significant in photochemical applications (El-Kemary, 1995).

  • Vibrational Spectroscopy and DFT Calculations : Detailed studies on molecules like 1,5-dimethoxynaphthalene, similar to 2,3-Dimethoxynaphthalene, have been conducted using vibrational spectroscopy and density functional theory. These studies provide insights into molecular structures, vibrational frequencies, and electronic properties, which are crucial in material science and molecular engineering (Kandasamy et al., 2015).

Safety And Hazards

When handling 2,3-Dimethoxynaphthalene, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . In case of accidental release, avoid dust formation and do not let the product enter drains .

Relevant Papers

One relevant paper is “Nitration of 2,3-dimethoxynaphthalene” published in the Journal of the Chemical Society C: Organic . The paper discusses the nitration of 2,3-dimethoxynaphthalene leading to three mononitro-products, one dinitro-product, and one 1,2-naphthaquinone .

properties

IUPAC Name

2,3-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRPWXOJBNGTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345470
Record name 2,3-Dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxynaphthalene

CAS RN

10103-06-7
Record name 2,3-Dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
NP Buu-Hoï, D LAVIT - The Journal of Organic Chemistry, 1956 - ACS Publications
IV III oxy-1-methylnaphthalene (III), and subsequent demethylation with pyridine hydrochloride. The constitution of aldehyde (II) was determined by alkali-catalyzed condensation with …
Number of citations: 15 pubs.acs.org
JE Dunbar - 1956 - search.proquest.com
ProQuest Dissertations Page 1 I. A ROUTE TO 2,3-DISUBSTITUTED NAPHTHALENES II. RESTRICTED ROTATION IN THE AMINOCOLLIDINE SERIES BY JOSEPH EDWARD …
Number of citations: 2 search.proquest.com
F Bell, KR Buck - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
THE ready production of 1, Z-naphthaquinones from derivatives of 2, 7-dihydroxynaphthalene has prompted an examination of other dihydroxynaphthalenes, and the present paper …
Number of citations: 0 pubs.rsc.org
G Mariappan, N Sundaraganesan - Journal of Molecular Structure, 2014 - Elsevier
In this work of theoretical structural analysis, a comprehensive screening of the recent DFT theoretical approach to structural analysis is presented for the molecule 1-Bromo-2,3-…
Number of citations: 7 www.sciencedirect.com
CWJ Chang, RE Moore, PJ Scheuer - Journal of the Chemical Society …, 1967 - pubs.rsc.org
840 J. Chem. SOC. (C), 1967 Page 1 840 J. Chem. SOC. (C), 1967 Nitration of 2,3-Dimethoxynaphthalene By Clifford WJ Chang, Richard E. Moore, and Paul J. Scheuer, Department of Chemistry …
Number of citations: 8 pubs.rsc.org
AK Colter, SH Hui - The Journal of Organic Chemistry, 1968 - ACS Publications
To investigate the effect of donor structure on catalysis by charge-transfer complexing in acetolysis reactions, rates of acetolysis of2, 4, 7-trinitro-9-fluorenyl p-toluenesulfonate were …
Number of citations: 11 pubs.acs.org
S Daher, FO Gülaçar - Journal of Chemistry, 2010 - hindawi.com
Analysis of aromatic compounds in the New Zealand manuka honey was carried out by solid phase microextraction followed by gas chromatography-mass spectrometry. A total of 38 …
Number of citations: 19 www.hindawi.com
GH Jones, MC Venuti, JM Young… - Journal of medicinal …, 1986 - ACS Publications
On the basis of previousobservations that both 2, 3-dihydro-2, 2, 3, 3-tetrahydroxy-l, 4-naphthoquinone (oxoline, 1) and 6-chloroisonaphthazarin (2) had demonstrated antipsoriatic …
Number of citations: 50 pubs.acs.org
GW Buchanan, M Gerzain, C Bensimon - Journal of molecular structure, 1995 - Elsevier
The X-ray crystal structure of the title material has been obtained. A symmetrical structure with the OCH 3 groups essentially planar to the aromatic ring has been found. Chemical shift …
Number of citations: 5 www.sciencedirect.com
M Kandasamy, G Velraj, S Kalaichelvan… - … Acta Part A: Molecular …, 2015 - Elsevier
In this work, we reported a combined experimental and theoretical study on molecular structure, vibrational spectra and natural bond orbital (NBO) analysis of 1,5-dimethoxynaphthalene…
Number of citations: 7 www.sciencedirect.com

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